molecular formula C23H23N3O5 B11227490 N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11227490
M. Wt: 421.4 g/mol
InChI Key: HXUOISVKQYVRSF-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a quinoline core, a morpholine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the morpholine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Morpholine Ring: This step often involves the reaction of the quinoline intermediate with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced to the quinoline-morpholine intermediate.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific molecular targets.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells, while the morpholine ring can enhance the compound’s solubility and bioavailability. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be compared with similar compounds such as:

The uniqueness of N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O5/c1-30-17-8-6-16(7-9-17)24-21(27)15-26-20-5-3-2-4-18(20)19(14-22(26)28)23(29)25-10-12-31-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,27)

InChI Key

HXUOISVKQYVRSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4

Origin of Product

United States

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